cis-1-Chloropropene
Overview
Description
Mechanism of Action
Target of Action
cis-1-Chloropropene, also known as 1-Chloropropylene, is an organic compound . It is primarily used as an intermediate in the synthesis of various chemical and industrial products such as resins, plastics, solvents, and pharmaceuticals . It is also used as a pesticide and herbicide in agriculture . .
Biochemical Pathways
This compound may influence various biochemical pathways due to its role as an intermediate in the synthesis of various chemicals and pharmaceuticals . .
Pharmacokinetics
As a volatile organic compound, it is likely to have a high rate of evaporation , which could influence its bioavailability.
Result of Action
As an intermediate in the synthesis of various chemicals and pharmaceuticals, its effects would likely depend on the specific products formed from it .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility means it can easily evaporate, which could be influenced by temperature and pressure conditions . Furthermore, it is corrosive and irritating to the skin and eyes, and appropriate safety measures should be taken when handling this compound .
Biochemical Analysis
Biochemical Properties
It is known that cis-1-Chloropropene is a halogenated unsaturated aliphatic hydrocarbon . The unsaturated aliphatic hydrocarbons are generally much more reactive than the alkanes, which are saturated aliphatic hydrocarbons
Cellular Effects
It is known that halogenated hydrocarbons can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a halogenated unsaturated aliphatic hydrocarbon, it is likely to interact with biomolecules through binding interactions These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. It is known that the dosage of a compound can significantly influence its effects, including any threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that halogenated hydrocarbons can be involved in various metabolic pathways
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation
Subcellular Localization
It is known that the subcellular localization of a compound can significantly influence its activity or function
Preparation Methods
cis-1-Chloropropene can be synthesized through various methods. One common synthetic route involves the dehydrochlorination of 1,2-dichloropropane using an alcoholic solution of alkali metal hydroxides such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures ranging from 40°C to 150°C and pressures up to 0.5 MPa. The reaction mixture is then distilled to separate 1-chloropropylene from other by-products .
Chemical Reactions Analysis
cis-1-Chloropropene undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chlorine atom with other functional groups.
Addition Reactions: The double bond in 1-chloropropylene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: In the presence of catalysts or initiators, 1-chloropropylene can undergo polymerization to form poly(chloropropylene).
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride), and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
cis-1-Chloropropene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: Research on its reactivity and interactions with biological molecules can provide insights into the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
cis-1-Chloropropene can be compared with other halogenated aliphatic hydrocarbons such as:
1-Chloropropane: Unlike 1-chloropropylene, 1-chloropropane is a saturated compound and does not have a double bond, making it less reactive in addition reactions.
2-Chloropropane: This compound has the chlorine atom attached to the second carbon, resulting in different reactivity and chemical properties compared to 1-chloropropylene.
The presence of the double bond in 1-chloropropylene makes it more reactive and versatile in chemical reactions compared to its saturated counterparts .
Properties
IUPAC Name |
(Z)-1-chloroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXJKYNZGFSVRC-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl | |
Record name | 1-CHLOROPROPYLENE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859499 | |
Record name | (Z)-1-Chloro-1-propene | |
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Molecular Weight |
76.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloropropylene is a colorless liquid with disagreeable odor., Colorless liquid with a disagreeable odor; [CAMEO] | |
Record name | 1-CHLOROPROPYLENE | |
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Record name | 1-Chloro-1-propene | |
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Boiling Point |
35-36 °C | |
Record name | 1-CHLORO-1-PROPENE | |
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Flash Point |
less than 21 °F (NFPA, 2010), Flash point > -6 °C, greater than 21 °F (greater than -6 °C) (Closed cup) | |
Record name | 1-CHLOROPROPYLENE | |
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Record name | 1-Chloro-1-propene | |
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Record name | 1-CHLORO-1-PROPENE | |
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Solubility |
Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/, Insol in water /cis and trans isomers/ | |
Record name | 1-CHLORO-1-PROPENE | |
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Density |
0.9 (WATER= 1) | |
Record name | 1-CHLORO-1-PROPENE | |
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Vapor Pressure |
507.0 [mmHg], 507 mm Hg at 25 °C | |
Record name | 1-Chloro-1-propene | |
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Record name | 1-CHLORO-1-PROPENE | |
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Mechanism of Action |
The transforming ability of six epoxides of structurally related chloroalkenes was /examined/ with a quantitative Syrian hamster embryo cell model. The epoxides used were cis-l-chloropropene oxide (c-CPO), trans-l-chloropropene oxide (t-CPO), cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). All six epoxides induced morphologic transformation of Syrian hamster embryo cells and caused cell lethality as reflected in the reduced cloning efficiency; in all instances, transformation was observed with less than 25% toxicity. The potency of the various epoxides was influenced by the difference in stability of the compounds. The results with c-CPO, t-CPO, TCEO, and PCEO were consistent with a linear dose response. The transformation results reflect the carcinogenicity of the parental chloroalkenes tested thus far. Furthermore, if the epoxides are metabolic intermediates of the chloropropene parent chloropropenes the epoxides are probably proximate carcinogens. /Chloropropene epoxides/, Six epoxides of structurally related chloroalkenes were /evaluated/ for their carcinogenicity by chronic testing in female ICR/Ha Swiss mice, 30/group. Repeated skin application three times weekly or sc injection once weekly were used for the life spans of the mice. The epoxides were: cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). In mouse skin, cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1-,3-dichloropropene oxide, and trans-1,3-dichloropropene oxide induced statistically significant incidences of squamous carcinomas of the skin; TCEO did not cause any skin tumors; and PCEO resulted in three mice with benign skin tumors and one with a squamous carcinoma of the skin. Repeated sc injection of the four propene oxides induced statistically significant incidences of local tumors, mostly fibrosarcomas. This was not the case with TCEO and PCEO. The data are consistent with the carcinogenicity findings on the parent chloropropenes and suggest that the epoxides function as their activated carcinogenic intermediates. The essentially negative findings with TCEO and PCEO suggest further studies on the carcinogenicity of trichloroethylene and tetrachloroethylene. | |
Record name | 1-CHLORO-1-PROPENE | |
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Color/Form |
Liquid /cis and trans isomers/ | |
CAS No. |
590-21-6, 16136-84-8 | |
Record name | 1-CHLOROPROPYLENE | |
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Record name | 1-Propene, 1-chloro-, (1Z)- | |
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Record name | 1-Chloropropene, (1Z)- | |
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Record name | 1-Chloropropene | |
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Record name | 1-Propene, 1-chloro- | |
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Record name | (Z)-1-Chloro-1-propene | |
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Record name | 1-chloropropene | |
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Record name | 1-CHLOROPROPENE, (1Z)- | |
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Record name | 1-CHLORO-1-PROPENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-chloropropylene's ability to induce alkene monooxygenase and epoxidase activities in Xanthobacter strain Py2?
A1: This finding is significant because it sheds light on the metabolic versatility of certain bacteria like Xanthobacter strain Py2. The research demonstrates that 1-chloropropylene, along with other alkenes and epoxides, can act as an inducer for the production of alkene monooxygenase and epoxidase enzymes. [] These enzymes are crucial for the bacteria's ability to utilize alkenes and epoxides as carbon sources, highlighting a potential bioremediation application for this compound. []
Q2: How does 1-chloropropylene compare to other compounds in its ability to induce these enzymes?
A2: The research indicates that a range of aliphatic and chlorinated alkenes and epoxides, including 1-chloropropylene, can stimulate the synthesis of specific polypeptides associated with alkene monooxygenase and epoxidase activity in Xanthobacter strain Py2. [] Interestingly, compounds like acetylene, and various alkanes, did not exhibit this stimulatory effect. [] This suggests a degree of specificity in the induction mechanism and highlights the potential influence of structural features on enzyme induction.
Q3: Beyond its interaction with Xanthobacter, is there any structural information available about 1-chloropropylene?
A3: Yes, research has focused on characterizing the structure of trans-1-chloropropylene using microwave spectroscopy. [] This technique helped determine the molecule's rotational constants, chlorine nuclear quadrupole coupling constants, and the barrier to internal rotation of the methyl group. [] Such structural information is valuable for understanding the molecule's physical properties and potential interactions with other molecules and biological systems.
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